
Phenol, 2,2'-benzylidenebis(4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-benzylidenebis(4-chloro-) is a chemical compound known for its broad spectrum of applications, particularly in the fields of chemistry, biology, and industry. This compound is characterized by its phenolic structure, which includes two phenol groups linked by a benzylidene bridge, each substituted with a chlorine atom at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-benzylidenebis(4-chloro-) typically involves the condensation of 4-chlorophenol with benzaldehyde under acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzaldehyde acts as the electrophile, and the 4-chlorophenol serves as the nucleophile. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the benzylidene bridge .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,2’-benzylidenebis(4-chloro-) follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors, which allow for better control over reaction conditions, such as temperature and pressure. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-benzylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used in the presence of polar solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Phenolic derivatives with various substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-benzylidenebis(4-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of disinfectants, antiseptics, and preservatives
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-benzylidenebis(4-chloro-) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,2’-methylenebis(4-chloro-): Similar structure but with a methylene bridge instead of a benzylidene bridge.
Phenol, 2,4-dichloro-: Contains two chlorine atoms at different positions on the phenol ring.
Phenol, 4-chloro-2-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a benzylidene bridge
Uniqueness
Phenol, 2,2’-benzylidenebis(4-chloro-) is unique due to its benzylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it particularly useful in various applications .
Propiedades
Número CAS |
101936-07-6 |
|---|---|
Fórmula molecular |
C19H14Cl2O2 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C19H14Cl2O2/c20-13-6-8-17(22)15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)23/h1-11,19,22-23H |
Clave InChI |
MCUFGOMRZPVMKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
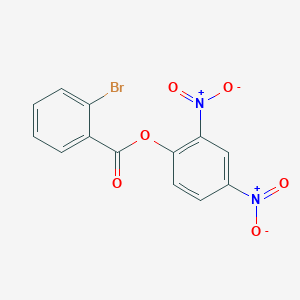
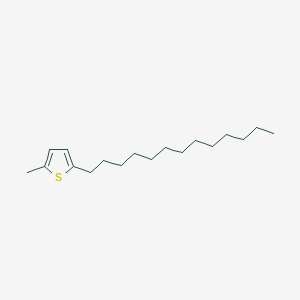

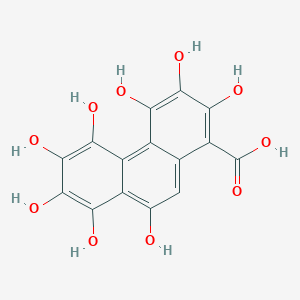
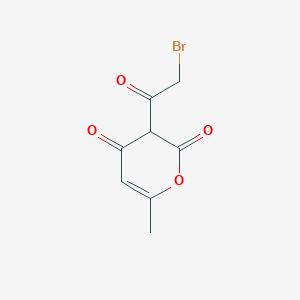
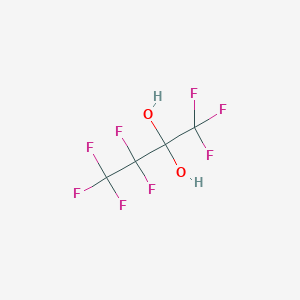
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
